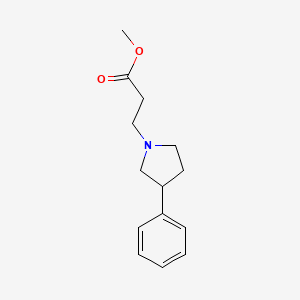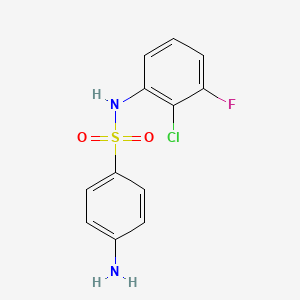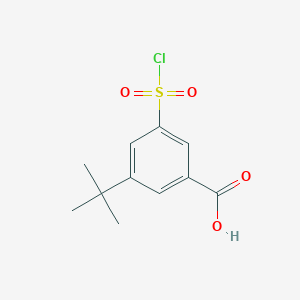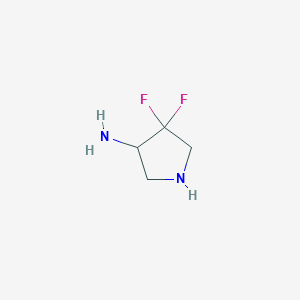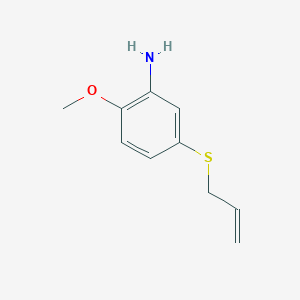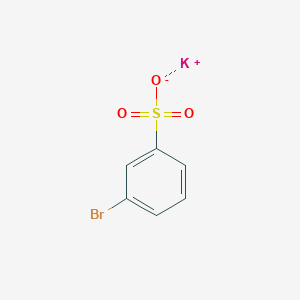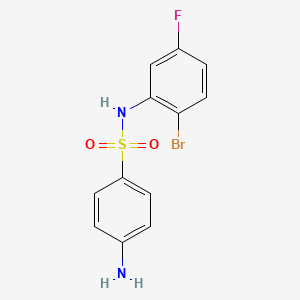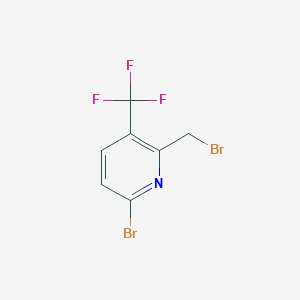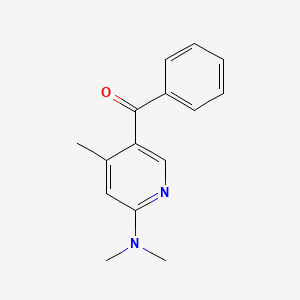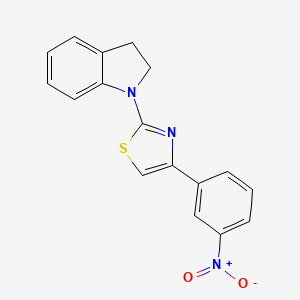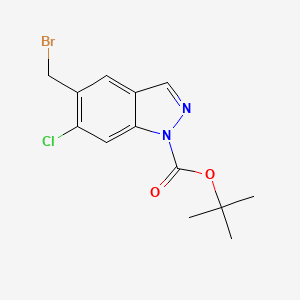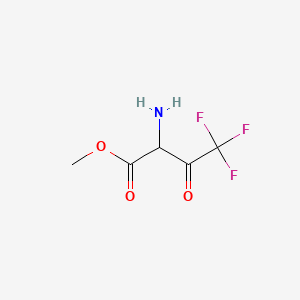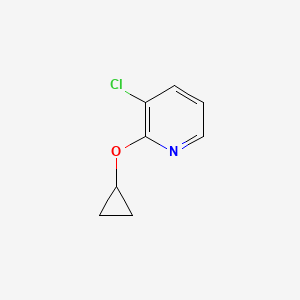
3-Chloro-2-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a cyclopropoxy group is attached at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-cyclopropoxypyridine typically involves the cyclopropanation of 2-chloropyridine followed by the introduction of the cyclopropoxy group. One common method involves the reaction of 2-chloropyridine with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted pyridines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-2-cyclopropoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-cyclopropoxypyridine involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler analog with a chlorine atom at the second position.
3-Chloropyridine: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxypyridine: Contains the cyclopropoxy group but without the chlorine atom.
Uniqueness
3-Chloro-2-cyclopropoxypyridine is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
3-chloro-2-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8ClNO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2 |
Clave InChI |
KNYQKNZHWQLAFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
